The synthesis of 2-chloro-N-[(5-cyclopropylisoxazol-4-yl)methyl]acetamide typically involves the reaction of chloroacetyl chloride with amines under controlled conditions. The process can be summarized as follows:
Characterization of the synthesized compound is performed using spectroscopic techniques such as infrared spectroscopy and gas chromatography-mass spectrometry to confirm its structure .
The molecular formula for 2-chloro-N-[(5-cyclopropylisoxazol-4-yl)methyl]acetamide is , with a molecular weight of approximately 240.70 g/mol.
The compound's structure can be represented through its InChI and SMILES notations:
InChI=1S/C12H14ClN2O/c1-8(14)13-12(15)11-9(2)6-7-10(11)16-5/h6-7H,1-5H3
CC(=O)N(C1=CC=C(NC(=O)C)C=C1Cl)C
The chemical reactivity of 2-chloro-N-[(5-cyclopropylisoxazol-4-yl)methyl]acetamide can be attributed to its electrophilic chloro group, which can participate in nucleophilic substitution reactions. Common reactions include:
These reactions are crucial for modifying the compound to enhance its biological activity or selectivity .
The mechanism of action for 2-chloro-N-[(5-cyclopropylisoxazol-4-yl)methyl]acetamide primarily involves its interaction with biological targets such as enzymes or receptors. Its antimicrobial activity may result from:
Experimental data suggest that derivatives exhibit significant antibacterial effects against various strains, including Gram-positive and Gram-negative bacteria .
The physical properties of 2-chloro-N-[(5-cyclopropylisoxazol-4-yl)methyl]acetamide include:
Chemical properties include:
Data from various studies indicate that these properties contribute to its utility in biological applications .
2-Chloro-N-[(5-cyclopropylisoxazol-4-yl)methyl]acetamide has several applications in scientific research:
CAS No.: 60537-65-7
CAS No.: 142697-76-5
CAS No.:
CAS No.: 2365156-60-9
CAS No.: 61607-82-7
CAS No.: 62453-16-1